A Technical Guide to 5-Hydroxy Flunixin-d3: The Gold Standard for Bioanalytical Quantification
A Technical Guide to 5-Hydroxy Flunixin-d3: The Gold Standard for Bioanalytical Quantification
This guide provides an in-depth technical overview of 5-Hydroxy Flunixin-d3, focusing on its chemical properties, metabolic origin, and critical application as a deuterated internal standard in mass spectrometry. The content is tailored for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods for the quantification of Flunixin and its primary metabolite.
Introduction: The Need for Precision in Flunixin Analysis
Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine to alleviate pain, inflammation, and fever in species such as horses and cattle.[1] To understand its efficacy, safety profile, and to ensure compliance with regulatory standards for drug residues, it is imperative to accurately measure the concentration of both the parent drug and its metabolites in biological matrices.
The primary metabolite of Flunixin is 5-Hydroxy Flunixin, which itself can possess anti-inflammatory properties.[2] 5-Hydroxy Flunixin-d3 is the stable isotope-labeled (SIL) analog of this metabolite. Its utility lies in its near-identical chemical and physical behavior to the endogenous (unlabeled) analyte, while its mass difference allows it to be distinguished by a mass spectrometer.[3][4] This makes it the ideal internal standard for quantitative analysis, a principle known as isotope dilution mass spectrometry (IDMS).[3] By using 5-Hydroxy Flunixin-d3, analysts can correct for variability during sample preparation and instrumental analysis, leading to unparalleled accuracy and precision.[5][6]
Core Chemical & Physical Properties
The fundamental characteristics of 5-Hydroxy Flunixin-d3 and its non-deuterated counterpart are essential for method development, including mass spectrometer tuning and chromatographic separation.
| Property | 5-Hydroxy Flunixin-d3 | 5-Hydroxy Flunixin (Analyte) |
| CAS Number | 1185088-54-3[6][7] | 75369-61-8[6][8] |
| Synonym | 5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid[7] | 5-hydroxy-2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid[9][10] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₃[7] | C₁₄H₁₁F₃N₂O₃[8][9][10] |
| Molecular Weight | 315.26 g/mol [7][11] | 312.24 g/mol [8] |
| Appearance | Solid (Typical)[11] | Crystalline Solid (Typical) |
The Foundational Principle: Isotope Dilution
The core value of 5-Hydroxy Flunixin-d3 is realized through the principle of isotope dilution. Unlike other types of internal standards (e.g., structural analogs), a deuterated standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[5][12]
The Causality Explained: Any physical loss of the analyte during multi-step extraction procedures or fluctuations in instrument performance (e.g., injection volume or ion source temperature) will affect the deuterated internal standard to the exact same degree.[3][13] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This normalization is the key to achieving high data integrity.
Caption: Workflow demonstrating the principle of isotope dilution mass spectrometry.
Biotransformation: The Origin of 5-Hydroxy Flunixin
Understanding the metabolic pathway of Flunixin is crucial for designing pharmacokinetic studies. Flunixin is primarily metabolized in the liver to 5-Hydroxy Flunixin.[8][14] This biotransformation is an oxidation reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[14] Specifically, studies in horses have identified that members of the CYP3A family and CYP1A1 are capable of this conversion.[14]
Caption: Metabolic pathway of Flunixin to its primary metabolite.
Experimental Protocol: Quantification in a Biological Matrix
This section outlines a representative protocol for the extraction and analysis of 5-Hydroxy Flunixin from plasma using 5-Hydroxy Flunixin-d3 as an internal standard (IS).
Self-Validation and Trustworthiness: This protocol incorporates a deuterated internal standard from the very first step. This ensures that any variability introduced during sample handling, extraction, and injection is inherently corrected, making the system self-validating for each individual sample.
Methodology: Solid-Phase Extraction (SPE) and LC-MS/MS
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Preparation of Standards and Samples:
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Prepare a stock solution of 5-Hydroxy Flunixin (analyte) and 5-Hydroxy Flunixin-d3 (IS) in methanol at 1 mg/mL.
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Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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-
Sample Pre-treatment:
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To a 200 µL aliquot of plasma (calibrator, QC, or unknown sample), add 20 µL of the IS working solution (e.g., at 500 ng/mL).
-
Add 400 µL of 4% phosphoric acid to the sample, vortex for 30 seconds. This step acidifies the sample to ensure the analyte and IS are in the correct charge state for SPE binding and precipitates proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
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Wash the cartridge with 1 mL of 2% formic acid to remove interferences.
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Wash the cartridge with 1 mL of methanol to remove further interferences.
-
Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
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LC System: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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-
MS System: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
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MRM Transition for 5-Hydroxy Flunixin: m/z 313.1 → 295.1
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MRM Transition for 5-Hydroxy Flunixin-d3 (IS): m/z 316.1 → 298.1
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-
-
Data Processing:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
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Determine the concentration of the unknown samples from the calibration curve.
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Caption: Bioanalytical workflow for sample extraction and preparation.
Conclusion: Ensuring Data Integrity in Regulated and Research Environments
5-Hydroxy Flunixin-d3 is an indispensable tool for modern bioanalysis.[3] Its use as a stable isotope-labeled internal standard provides the most robust and reliable method for quantifying 5-Hydroxy Flunixin in complex biological matrices.[6] By compensating for analytical variability at every stage of the workflow, it ensures the highest levels of accuracy, precision, and confidence in analytical results, which is critical for decision-making in pharmacokinetic research, residue monitoring, and regulated drug development.[3][12]
References
-
Title: 5-Hydroxy Flunixin-d3 Source: Pharmaffiliates URL: [Link]
-
Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]
-
Title: Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses Source: PubMed URL: [Link]
-
Title: 5-Hydroxy Flunixin-d3 | C14H11F3N2O3 | CID 46781809 Source: PubChem URL: [Link]
-
Title: Pharmacokinetics, metabolism and urinary detection time of flunixin after intravenous administration in camels Source: PubMed URL: [Link]
-
Title: 5-Hydroxy-2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-3-pyridinecarboxylic acid | C14H11F3N2O3 | CID 12978215 Source: PubChem URL: [Link]
-
Title: Pharmacokinetics and anti-inflammatory effects of flunixin meglumine as a sole agent and in combination with phenylbutazone in exercised Thoroughbred horses Source: ResearchGate URL: [Link]
-
Title: Flunixin Source: Wikipedia URL: [Link]
-
Title: Disposition and excretion of flunixin meglumine in horses Source: PubMed URL: [Link]
Sources
- 1. Flunixin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. 5-Hydroxyflunixin-D3 - Deuterated Reference Standard for Method Validation (CAS 1185088-54-3) [witega.de]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 5-Hydroxy Flunixin | CAS 75369-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 5-Hydroxy-2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-3-pyridinecarboxylic acid | C14H11F3N2O3 | CID 12978215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. texilajournal.com [texilajournal.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
